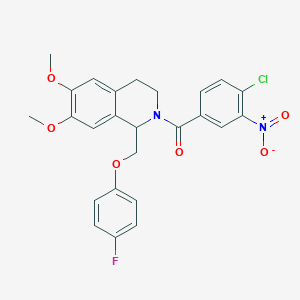

(4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN2O6/c1-33-23-12-15-9-10-28(25(30)16-3-8-20(26)21(11-16)29(31)32)22(19(15)13-24(23)34-2)14-35-18-6-4-17(27)5-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZOYFPUPISULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-chloro-3-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also known by its CAS number 314771-88-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and coupling reactions. The starting materials often include readily available aromatic compounds that undergo functional group transformations to yield the final product. The detailed synthetic pathway is crucial for understanding how modifications to the molecular structure can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in antibiotic development.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Urease Inhibition : A study reported that analogues of this compound exhibited significant urease inhibitory potential, which is relevant for treating conditions like kidney stones and urinary tract infections .

- Antioxidant Activity : Compounds containing similar functional groups have been evaluated for antioxidant properties, which are essential for protecting cells from oxidative stress.

- Cytotoxicity : Various derivatives have been tested against different cancer cell lines, showing varying degrees of cytotoxicity. For instance, certain modifications enhance their ability to induce apoptosis in tumor cells.

Data Table of Biological Activities

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related compounds, researchers found that specific modifications to the isoquinoline structure significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the 4-fluorophenoxy group in enhancing biological efficacy.

Case Study 2: Urease Inhibition

Another investigation focused on the urease inhibitory potential of this compound and its analogues. The results indicated that certain structural features were critical for effective inhibition, suggesting pathways for drug development targeting urease-related disorders.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Key Observations :

- Electron Effects : The nitro and chloro groups in the target compound enhance electron-withdrawing properties compared to methoxy or fluorine substituents in analogues. This may influence binding affinity to receptors like sigma-2, which are implicated in tumor proliferation .

- Phenoxy Linkers: The 4-fluorophenoxy group in the target compound contrasts with the 4-methoxyphenoxy group in the analogue (486427-41-2). Fluorine’s electronegativity may improve metabolic stability compared to methoxy’s bulkier, electron-donating profile.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Implications :

- The target compound’s higher lipophilicity and lower solubility may limit bioavailability but enhance membrane permeability, a critical factor for central nervous system (CNS) targeting.

- Compared to 486427-41-2, the nitro and chloro substituents in the target compound could improve binding to hydrophobic pockets in sigma-2 receptors, which are overexpressed in proliferative tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with the condensation of 4-chloro-3-nitrobenzoic acid with the isoquinoline core. Use sodium methoxide as a base to facilitate nucleophilic acyl substitution, similar to methods for benzophenone derivatives .

- Step 2 : Introduce the 4-fluorophenoxymethyl group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate Characterization : Confirm intermediates via -NMR (e.g., δ 7.3–8.9 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy groups) and LC-MS for molecular weight verification .

Q. How can spectroscopic techniques (NMR, IR) confirm the final structure?

- NMR Analysis :

- -NMR: Look for splitting patterns in aromatic regions (δ 6.5–8.9 ppm) to distinguish nitro (para-substituted), chloro (meta-substituted), and fluorophenoxy groups. Methoxy protons (δ ~3.8 ppm) and dihydroisoquinoline CH₂ groups (δ 2.5–3.5 ppm) should integrate correctly .

- -NMR: Carbonyl resonance (δ ~195–200 ppm), nitro-substituted carbons (δ ~140–150 ppm), and fluorine-coupled carbons (δ ~115–125 ppm) .

Q. What solvent systems and chromatographic methods are optimal for purification?

- Solubility : Use DCM/MeOH (9:1) or ethyl acetate/hexane gradients for column chromatography.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against kinase targets?

- Strategy :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (generated via ChemDraw3D) against kinase ATP-binding pockets (e.g., PDB: 1ATP).

- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. What strategies resolve contradictory bioactivity data across cell lines?

- Experimental Design :

- Variable Control : Standardize cell culture conditions (e.g., passage number, serum batch) and assay parameters (e.g., incubation time, compound solubility) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., MAPK vs. PI3K-AKT) .

Q. How can stability under varying pH conditions be optimized for in vivo studies?

- Accelerated Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.